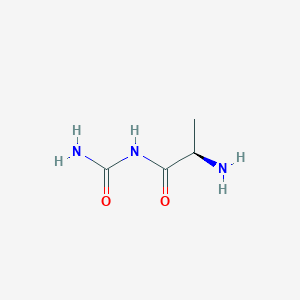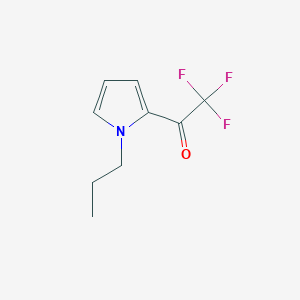
3-Amino-2-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methylpropanamide is an organic compound with the molecular formula C4H10N2O It is a derivative of propanamide, where an amino group is attached to the second carbon atom, and a methyl group is attached to the third carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-methylpropanamide can be achieved through several methods. One common method involves the reaction of 2-methylpropanoic acid with ammonia, followed by the reduction of the resulting nitrile to form the desired amide. Another method involves the esterification of hydroxymethyl trimethylacetic acid, followed by protection and ammonolysis .
Industrial Production Methods
Industrial production of this compound typically involves the use of cyanoacetamide as a raw material. The process includes alkylation, catalytic hydrogenation, or the addition of a reducing agent to obtain the final product . This method is advantageous due to its cost-effectiveness, high yield, and simplicity.
Analyse Des Réactions Chimiques
Types of Reactions
3-Amino-2-methylpropanamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the amide group to an amine group.
Substitution: The amino group can participate in substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst are used.
Substitution: Reagents like halogens or alkylating agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
3-Amino-2-methylpropanamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential role in biochemical pathways and as a building block for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and receptors, influencing their activity and leading to specific biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-methylpropanamide
- 3-Amino-3-methylbutanamide
- 2-Methyl-3-aminopropanamide
Uniqueness
3-Amino-2-methylpropanamide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its position of the amino and methyl groups allows for unique reactivity and interaction with other molecules, making it valuable for various applications.
Propriétés
Formule moléculaire |
C4H10N2O |
|---|---|
Poids moléculaire |
102.14 g/mol |
Nom IUPAC |
3-amino-2-methylpropanamide |
InChI |
InChI=1S/C4H10N2O/c1-3(2-5)4(6)7/h3H,2,5H2,1H3,(H2,6,7) |
Clé InChI |
MHDNHVZHLGEFTA-UHFFFAOYSA-N |
SMILES canonique |
CC(CN)C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


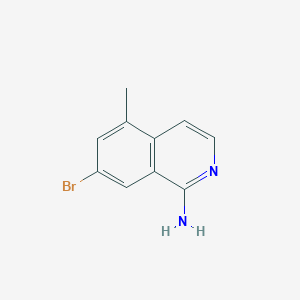
![7-Methyl-3-thioxo-2,3-dihydro-1H-pyrrolo[1,2-c]imidazole-1,5(6H)-dione](/img/structure/B12862488.png)
![2-(Carboxy(hydroxy)methyl)-5-mercaptobenzo[d]oxazole](/img/structure/B12862496.png)
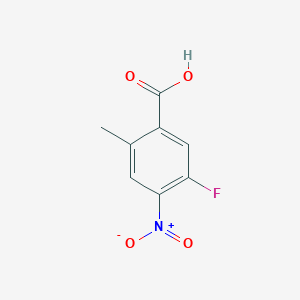
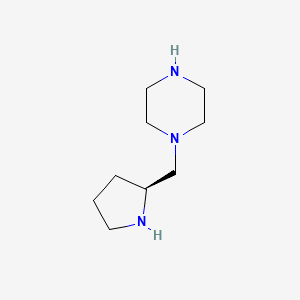


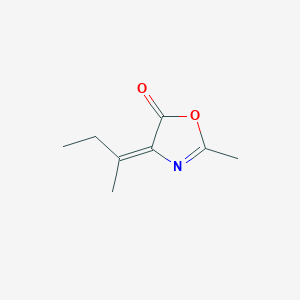

![2-Ethyl 5-methyl 3-bromoimidazo[1,2-a]pyridine-2,5-dicarboxylate](/img/structure/B12862546.png)
